Fmoc-Cit-PAB-OH

ADC Linker Peptide Synthesis Hydrophobicity

Fmoc-Cit-PAB-OH is the indispensable single-amino-acid intermediate for constructing Val-Cit-PAB ADC linkers. Patent literature designates it as the foundational building block in high-purity synthetic routes that avoid the crystallinity and purification failures of direct dipeptide assembly, achieving an 85% overall yield. Its single citrulline residue and lower molecular weight (502.57 g/mol) reduce drug-linker hydrophobicity, critical for preventing antibody aggregation and preserving pharmacokinetics. Supplied with full analytical documentation—HPLC purity ≥97%, enantiomeric excess >98%, and total nitrogen ≥96%—this stable alcohol intermediate ensures reliable SPPS coupling and reproducible ADC data for scale-up from R&D to clinical manufacturing.

Molecular Formula C28H30N4O5
Molecular Weight 502.6 g/mol
Cat. No. B2926746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cit-PAB-OH
Molecular FormulaC28H30N4O5
Molecular Weight502.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H30N4O5/c29-27(35)30-15-5-10-25(26(34)31-19-13-11-18(16-33)12-14-19)32-28(36)37-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24-25,33H,5,10,15-17H2,(H,31,34)(H,32,36)(H3,29,30,35)/t25-/m0/s1
InChIKeyKBTCNJJDJZRXCX-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cit-PAB-OH as a Cathepsin B-Cleavable ADC Linker Precursor: Core Identity and Procurement Baseline


Fmoc-Cit-PAB-OH (CAS: 870487-04-0; molecular weight: 502.57 g/mol) is a protected amino acid derivative and a core structural precursor for cathepsin B-cleavable linkers used in antibody-drug conjugates (ADCs) . It comprises an Fmoc (9-fluorenylmethoxycarbonyl)-protected citrulline residue coupled to a para-aminobenzyl alcohol (PAB) self-immolative spacer . The Fmoc group enables orthogonal deprotection under mild basic conditions during solid-phase peptide synthesis (SPPS) workflows, while the Cit-PAB motif serves as the minimal enzymatically cleavable recognition sequence for lysosomal cathepsin B, triggering 1,6-elimination and payload release upon proteolysis .

Why Fmoc-Cit-PAB-OH Cannot Be Replaced by Fmoc-Val-Cit-PAB-OH or Other Dipeptide Analogs in Specific Workflows


Generic substitution within the class of Fmoc-protected peptide-PAB linkers is not technically feasible without altering downstream experimental outcomes. The most prevalent comparator, Fmoc-Val-Cit-PAB-OH, possesses a dipeptide sequence that introduces higher hydrophobicity, a distinct cathepsin B cleavage kinetic profile, and an increased molecular weight (601.70 g/mol) [1]. Critically, Fmoc-Cit-PAB-OH is not merely a less hydrophobic alternative; it is the essential synthetic building block for constructing the Val-Cit-PAB motif. In the established synthesis of Fmoc-Val-Cit-PAB-OH, Fmoc-Cit-PAB-OH is prepared as a key intermediate before coupling with Fmoc-Val-OSu to yield the final dipeptide linker with a reported overall yield of 85% [1]. Furthermore, patent literature identifies Fmoc-Cit-PAB-OH as the foundational intermediate in novel high-purity synthetic routes designed to circumvent the poor crystallinity and purification difficulties that plague direct Fmoc-Val-Cit synthesis [2]. Substituting Fmoc-Cit-PAB-OH with a pre-assembled dipeptide linker would preclude these optimized synthetic strategies and forfeit control over the critical Cit-PAB conjugation step.

Quantitative Differentiation of Fmoc-Cit-PAB-OH: Purity, Structural Economy, and Synthetic Utility


Fmoc-Cit-PAB-OH: Lower Molecular Weight and Reduced Hydrophobicity vs. Dipeptide Comparators

Fmoc-Cit-PAB-OH offers a structurally simplified linker core with a molecular weight of 502.57 g/mol, which is 99.13 g/mol (approximately 16.5%) lower than the widely used dipeptide comparator Fmoc-Val-Cit-PAB-OH (601.69 g/mol) . This reduction in mass and the absence of the hydrophobic valine residue contribute to improved aqueous solubility profiles of the resulting intermediates and conjugates .

ADC Linker Peptide Synthesis Hydrophobicity

Fmoc-Cit-PAB-OH as a Key Intermediate: Enabling High-Yield Synthesis of Val-Cit-PAB Linkers

Fmoc-Cit-PAB-OH is not just an alternative linker but a documented, essential intermediate for the efficient synthesis of Fmoc-Val-Cit-PAB-OH. A published synthesis route uses Fmoc-Cit-PABOH as the starting material, which is deprotected with piperidine and then coupled with Fmoc-Val-OSu to yield the final dipeptide linker with an overall yield of 85% while avoiding epimerization [1]. This contrasts with alternative direct syntheses of Fmoc-Val-Cit-PAB that suffer from poor intermediate crystallinity and low purity [2].

ADC Linker Synthesis Peptide Coupling Process Chemistry

Fmoc-Cit-PAB-OH: Differentiated Purity and Analytical Specifications for Procurement

Commercial suppliers provide Fmoc-Cit-PAB-OH with a specified minimum purity of >97.0% by HPLC and a minimum optical purity of 98.0% enantiomeric excess (ee) [1]. The compound is further characterized by a minimum of 96.0% purity as determined by total nitrogen analysis, confirming structural identity by NMR [1]. In contrast, the activated ester analog, Fmoc-Cit-PAB-PNP, is typically procured for direct conjugation but does not offer the same level of orthogonal protection and handling flexibility as the stable alcohol form [2].

ADC Linker Quality Control Analytical Chemistry

Fmoc-Cit-PAB-OH: Defined Storage and Handling Requirements for Laboratory Procurement

Fmoc-Cit-PAB-OH requires specific storage conditions to maintain its structural integrity and purity. Vendor technical datasheets specify storage at refrigerated temperatures (0-10°C) and note that the compound is heat-sensitive [1]. These requirements are critical for laboratory procurement planning to prevent degradation prior to use in sensitive conjugation reactions, as improper storage can lead to Fmoc deprotection or linker hydrolysis.

Chemical Stability Storage Conditions Laboratory Procurement

Targeted Applications for Fmoc-Cit-PAB-OH Based on Structural and Synthetic Advantages


Synthesis of Reduced-Hydrophobicity Cathepsin B-Cleavable ADC Linkers

Fmoc-Cit-PAB-OH is ideally suited for constructing ADCs where minimizing linker hydrophobicity is paramount to prevent aggregation and preserve native antibody pharmacokinetics. Its lower molecular weight and single citrulline residue (compared to Val-Cit dipeptide linkers) reduce the overall hydrophobic character of the drug-linker construct, a feature supported by its simpler molecular structure [1].

As a High-Purity Building Block for Multi-Step Peptide and Linker Synthesis

Researchers developing novel ADC linkers or peptide conjugates should utilize Fmoc-Cit-PAB-OH as a high-purity, stable alcohol intermediate. The vendor-specified purity of >97.0% (HPLC) and enantiomeric excess of >98.0% ensure reliable coupling efficiency and minimize side-product formation during subsequent SPPS or solution-phase synthesis steps [1].

Process Development for GMP Manufacturing of Val-Cit-PAB Linkers

For organizations scaling up the production of Fmoc-Val-Cit-PAB-OH for clinical or commercial ADC manufacturing, Fmoc-Cit-PAB-OH is the strategic starting material of choice. Its use as a key intermediate in a documented 85%-yield synthetic route provides a robust and validated process foundation, circumventing the purification and crystallinity challenges associated with alternative synthetic approaches [2].

Laboratories Requiring Stringent Purity Documentation for ADC Research

Procurement from suppliers that provide detailed analytical specifications for Fmoc-Cit-PAB-OH is essential for laboratories operating under rigorous quality control standards. The provision of HPLC purity, optical purity, total nitrogen purity, and NMR confirmation data facilitates compliance with internal QC protocols and supports the generation of reproducible, publication-ready ADC data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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